molecular formula C6H10ClF3N2O B582689 (3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride CAS No. 141043-16-5

(3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride

Cat. No.: B582689
CAS No.: 141043-16-5
M. Wt: 218.604
InChI Key: CMZSIQCZAFAEDH-PGMHMLKASA-N
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Description

(3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by the presence of a trifluoroacetamido group attached to a pyrrolidine ring, which imparts unique chemical and physical properties. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Scientific Research Applications

(3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of enzyme mechanisms and as a chiral auxiliary in asymmetric synthesis.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the pyrrolidine ring, which can be achieved through various methods such as the cyclization of appropriate precursors.

    Introduction of Trifluoroacetamido Group: The trifluoroacetamido group is introduced through a reaction with trifluoroacetic anhydride in the presence of a base such as triethylamine.

    Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the trifluoroacetamido group or the pyrrolidine ring.

    Substitution: The trifluoroacetamido group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.

Major Products:

Mechanism of Action

The mechanism of action of (3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetamido group enhances its binding affinity and specificity, leading to the modulation of biological pathways. The pyrrolidine ring contributes to the overall stability and reactivity of the compound.

Comparison with Similar Compounds

    (3R)-(+)-3-(Trifluoroacetamido)pyrrolidine: This compound is similar but lacks the hydrochloride salt form.

    Trifluoromethylpyrrolidine: Another related compound with a trifluoromethyl group instead of a trifluoroacetamido group.

    Pyrrolidine Derivatives: Various derivatives of pyrrolidine with different functional groups.

Uniqueness: (3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride is unique due to the presence of both the trifluoroacetamido group and the hydrochloride salt form, which enhance its solubility, stability, and reactivity. These properties make it particularly valuable in research and industrial applications.

Properties

IUPAC Name

2,2,2-trifluoro-N-[(3R)-pyrrolidin-3-yl]acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F3N2O.ClH/c7-6(8,9)5(12)11-4-1-2-10-3-4;/h4,10H,1-3H2,(H,11,12);1H/t4-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMZSIQCZAFAEDH-PGMHMLKASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1NC(=O)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]1NC(=O)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90655164
Record name 2,2,2-Trifluoro-N-[(3R)-pyrrolidin-3-yl]acetamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90655164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141043-16-5
Record name 2,2,2-Trifluoro-N-[(3R)-pyrrolidin-3-yl]acetamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90655164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 141043-16-5
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